molecular formula C8H8N4O3S B1463034 1-[2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione CAS No. 1215906-72-1

1-[2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1463034
CAS No.: 1215906-72-1
M. Wt: 240.24 g/mol
InChI Key: SMLVDZXBXJAGHJ-UHFFFAOYSA-N
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Description

1-[2-(5-Mercapto-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that contains both pyrimidine and oxadiazole rings. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Biochemical Analysis

Biochemical Properties

1-[2-(5-Mercapto-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with blood plasma albumin, causing fluorescence quenching through both static and dynamic quenching mechanisms . The predominant intermolecular forces regulating these interactions include hydrogen bonding and van der Waals interactions . Additionally, the compound’s structure allows it to form stable complexes with various biomolecules, potentially influencing their activity and stability.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has demonstrated significant anticancer activity, particularly against MCF-7 and KB cell lines . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with key proteins and enzymes within the cell can lead to alterations in cellular homeostasis, potentially inducing apoptosis in cancer cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to inhibit or activate enzymes, depending on the context of the interaction. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby reducing tumor growth . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its activity over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects may occur, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects observed in these studies suggest that careful dosage management is crucial for maximizing the compound’s benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound’s structure allows it to participate in redox reactions, potentially influencing metabolic flux and metabolite levels . Understanding these pathways is critical for elucidating the compound’s overall impact on cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall bioavailability and efficacy. Studies have shown that the compound can be efficiently transported across cell membranes, allowing it to reach its target sites within the cell.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound’s structure includes targeting signals and post-translational modifications that direct it to specific compartments or organelles within the cell . This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes.

Preparation Methods

The synthesis of 1-[2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of a pyrimidine derivative with a hydrazide to form the oxadiazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-[2-(5-Mercapto-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[2-(5-Mercapto-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Comparison with Similar Compounds

1-[2-(5-Mercapto-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combined pyrimidine and oxadiazole structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)ethyl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O3S/c13-5-1-3-12(7(14)9-5)4-2-6-10-11-8(16)15-6/h1,3H,2,4H2,(H,11,16)(H,9,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMLVDZXBXJAGHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)CCC2=NNC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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